

Synthesis and manufacturing process of Flusilazole

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An In-depth Technical Guide to the Synthesis and Manufacturing of Flusilazole

Introduction

Flusilazole, with the chemical name 1-[[bis(4-fluorophenyl)methylsilyl]methyl]-1H-1,2,4-triazole, is a potent organosilicon fungicide.[1][2][3] It is recognized for its broad-spectrum, systemic activity with both protective and curative properties against a wide range of fungal pathogens, including Ascomycetes, Basidiomycetes, and Deuteromycetes.[4][5][6] Its mechanism of action involves the inhibition of sterol biosynthesis, which disrupts the structure and function of fungal cell membranes.[4][5] Developed by DuPont, **Flusilazole** is utilized in agriculture to control infections on various fruit and vegetable crops.[3] This guide provides a detailed overview of its synthesis, manufacturing processes, experimental protocols, and key quantitative data for researchers and professionals in drug development.

Synthesis Pathways

The commercial production of **Flusilazole** is primarily achieved through a multi-step synthesis that combines organosilicon and triazole chemistry.[4] The literature describes two main synthetic routes, with the direct coupling method being the most commonly employed in industrial settings.[7]

Route 1: Direct Nucleophilic Substitution (Commercially Preferred)







This method involves the direct reaction of a chlorosilyl intermediate with a salt of 1,2,4-triazole. The key intermediate, bis(4-fluorophenyl)methylchloromethylsilane, is reacted with sodium triazole in a suitable solvent to yield **Flusilazole**.[7] This approach is favored for its relative simplicity and efficiency.

Route 2: Iodination followed by Substitution

An alternative pathway involves converting the bis(4-fluorophenyl)chloromethylmethylsilane intermediate to an iodinated version before reacting it with sodium triazole.[7] While viable, this two-step process is less common in large-scale manufacturing.

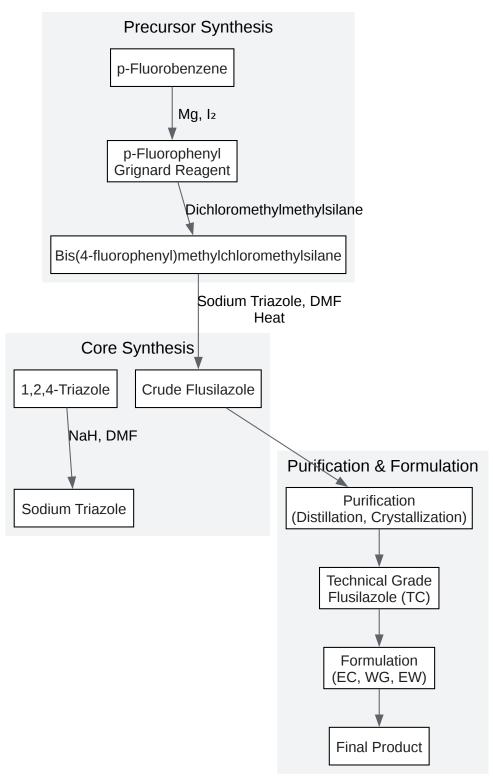
The synthesis of the crucial precursor, bis(4-fluorophenyl)methylchloromethylsilane, often starts with the preparation of a p-fluorophenyl Grignard reagent.[7] However, the use of Grignard reagents presents significant cost and safety challenges in industrial production, particularly concerning the use of volatile and flammable solvents like diethyl ether.[7]

Manufacturing Process Workflow

The industrial manufacturing of **Flusilazole** follows a structured workflow from raw materials to the final formulated product. The process necessitates precise control over reaction conditions to ensure high yield and purity.[4]



Flusilazole Manufacturing Workflow



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Caption: Overall workflow for the industrial manufacturing of Flusilazole.



Detailed Experimental Protocols

Below are detailed methodologies for the key synthetic steps in the production of Flusilazole.

Protocol 1: Synthesis via Direct Nucleophilic Substitution

This protocol is based on the direct coupling of the chlorosilyl intermediate with sodium 1,2,4-triazolide.

Materials:

- · Bis(4-fluorophenyl)methylchloromethylsilane
- 1,2,4-Triazole
- Sodium hydride (NaH)
- N,N-Dimethylformamide (DMF)
- Toluene
- Saturated NaCl aqueous solution
- Anhydrous MgSO₄

Procedure:

- Preparation of Sodium Triazolide: In a reaction vessel under a nitrogen atmosphere, add a stoichiometric amount of 1,2,4-triazole to a suspension of sodium hydride in anhydrous DMF.
- Reaction: Cool the suspension of sodium triazolide in DMF to approximately 50°C.[7]
- Add bis(4-fluorophenyl)methylchloromethylsilane to the suspension.
- Heat the reaction mixture to 132-136°C and maintain stirring for 8-12 hours.



- Work-up and Isolation: After the reaction is complete, distill off the DMF under reduced pressure.[7]
- Cool the residue to 45°C and add water and toluene. Stir the mixture and allow it to cool to room temperature.[7]
- Separate the organic phase. Wash the organic layer with a saturated aqueous solution of NaCl.[7]
- Dry the organic phase over anhydrous MgSO₄.[7]
- Evaporate the solvent to yield the crude **Flusilazole** product.
- Purification: Further purification can be achieved by recrystallization or column chromatography to obtain technical-grade Flusilazole.[8]

Protocol 2: Synthesis using a Phase-Transfer Catalyst

This method aims to improve yield and purity by employing a phase-transfer catalyst.

Materials:

- Bis(4-fluorophenyl)methylchloromethylsilane
- 1,2,4-Triazolium salt (e.g., sodium, potassium)
- Phase-transfer catalyst (e.g., quaternary ammonium salt)
- Organic solvent (e.g., toluene, xylene)[8]
- Petroleum ether (for recrystallization)

Procedure:

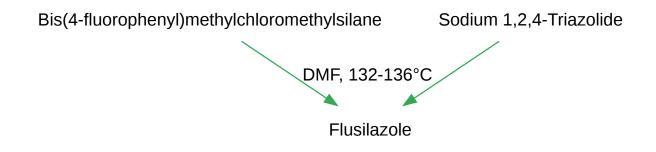
- Reaction Setup: In a suitable reactor, mix the 1,2,4-triazolium salt with a phase-transfer catalyst in an organic solvent such as toluene.[8]
- Heat the mixture with stirring.



- Addition of Silane: Slowly add bis(4-fluorophenyl)methylchloromethylsilane dropwise to the heated mixture.[8]
- Continue to heat and stir the reaction mixture for 4-10 hours.[8]
- Purification: After the reaction, perform a distillation under reduced pressure. The resulting solid is then recrystallized using petroleum ether.[8]
- The purified product is obtained by suction filtration and drying.[8]

Chemical Synthesis Pathway Diagram

The following diagram illustrates the core chemical reaction for the synthesis of **Flusilazole**.



NaCl

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Caption: Core reaction scheme for Flusilazole synthesis.

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis and manufacturing processes for **Flusilazole**.



Parameter	Value	Conditions / Notes	Reference
Reaction Yield	55.03%	Reaction in DMF solvent.	[8]
Product Purity	> 95%	Using a phase- transfer catalyst.	[8]
Technical Grade Purity	≥ 950 g/kg (95%)	FAO Specification.	[1]
Reaction Temperature	50°C	DMF solvent, 64-hour reaction.	
132-136°C	DMF solvent, 8-12 hour reaction.	[7]	
Reaction Time	4-10 hours	With phase-transfer catalyst.	[8]
8-12 hours	DMF solvent at 132- 136°C.	[7]	
64 hours	DMF solvent at 50°C.		_
Energy of Production	529 MJ / kg	Life cycle energy requirement.	[4]

Conclusion

The synthesis and manufacturing of **Flusilazole** are well-established processes centered around the nucleophilic substitution of a functionalized organosilane with a triazole salt. While the direct reaction in a polar aprotic solvent like DMF is common, methods employing phase-transfer catalysts have been developed to enhance purity and yield. Key challenges in industrial-scale production are associated with the safe and cost-effective synthesis of the organosilicon precursors. The final product is typically formulated as an emulsifiable concentrate or water-dispersible granules for agricultural application. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for professionals engaged in the research and development of agrochemicals.



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